5-Chloro-6-methylpyridin-2-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQGGMFFZSBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632837 | |
| Record name | 5-Chloro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103997-23-5 | |
| Record name | 5-Chloro-6-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103997-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 103997-23-5
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Chloro-6-methylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Chemical and Physical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 103997-23-5 | [1][2] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.6 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
Note: Experimental values for melting point, boiling point, and solubility are not currently available in the cited literature.
Synthesis and Chemical Reactivity
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, general synthetic strategies for related substituted pyridones can be inferred. A common route involves the halogenation and subsequent functionalization of a corresponding methyl-pyridin-2-ol precursor.
One potential synthetic pathway could involve the chlorination of 6-methylpyridin-2-ol. The regioselectivity of this reaction would be a critical factor to control to achieve the desired 5-chloro substitution pattern.
The chemical reactivity of this compound is dictated by the interplay of the chloro, methyl, and hydroxyl/oxo functional groups on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridyl nitrogen influences the aromaticity and reactivity of the ring system. The hydroxyl group can undergo O-alkylation and other transformations, while the pyridone nitrogen can be a site for N-alkylation.
Potential Applications in Drug Development and Medicinal Chemistry
While specific biological activities for this compound have not been reported, substituted pyridin-2-one scaffolds are recognized as privileged structures in medicinal chemistry.[3] Derivatives of this core are being investigated for a wide range of therapeutic applications due to their ability to mimic biological molecules and interact with various enzymatic and receptor targets.
The presence of a chlorine atom, a methyl group, and a hydroxyl/oxo group provides multiple points for chemical modification, making this compound a potentially valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The chlorine substituent, in particular, can be a site for cross-coupling reactions to introduce further molecular diversity.
Experimental Protocols and Spectral Data
Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available. For researchers interested in this compound, the following general experimental workflows can be considered.
General Synthetic Workflow
A potential synthetic approach could be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis Workflow
For the characterization of the synthesized product, a standard analytical workflow would be employed:
Caption: A standard workflow for the spectroscopic characterization of the target compound.
Note: The DOT scripts provided are for illustrative purposes and represent general experimental logic. Specific conditions would need to be optimized.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 5-Chloro-6-methylpyridin-2-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles the available information and presents standardized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to provide a framework for researchers to characterize this compound in a laboratory setting.
Core Physicochemical Data
At present, comprehensive experimental data on the physicochemical properties of this compound is not widely reported. The following table summarizes the available and predicted information for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | Vendor Information[1] |
| Molecular Weight | 143.6 g/mol | Vendor Information[1] |
| Predicted logP | 0.9 | PubChem |
It is important to note that the logP value is a computational prediction and should be verified through experimental determination.
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental characterization of this compound, detailed protocols for the determination of melting point, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP) are provided below.
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Packing: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The melting point is reported as this temperature range.
Workflow for Melting Point Determination
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which possesses a weakly acidic hydroxyl group, potentiometric titration is a suitable method for pKa determination.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.
Workflow for pKa Determination
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most straightforward technique for its determination.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) are pre-saturated by shaking them together for an extended period, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: The two pre-saturated phases are combined in a separatory funnel, and the solution containing the compound is added. The funnel is then shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Workflow for logP Determination
Conclusion
This technical guide provides the currently available physicochemical information for this compound and outlines detailed experimental protocols for the determination of its key properties. While comprehensive experimental data is currently lacking in the literature, the provided methodologies and workflows offer a robust framework for researchers to characterize this compound and contribute to the collective understanding of its chemical and biological behavior. The accurate determination of these properties is fundamental for its potential applications in drug discovery and development.
References
Structural Analysis and Characterization of 5-Chloro-6-methylpyridin-2-amine: A Technical Guide
Introduction
5-Chloro-6-methylpyridin-2-amine is a substituted pyridine derivative. The structural elucidation and confirmation of such compounds are critical steps in chemical synthesis and drug discovery. This involves a combination of spectroscopic and chromatographic techniques to determine the molecular structure, purity, and other physicochemical properties. This guide outlines the key analytical methods and a general workflow for the comprehensive characterization of this and similar molecules.
Physicochemical Properties
A summary of the known physicochemical properties of 5-Chloro-6-methylpyridin-2-amine is presented in Table 1. This data is essential for understanding the compound's physical behavior and for the development of analytical methods.
Table 1: Physicochemical Properties of 5-Chloro-6-methylpyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C6H7ClN2 | [1][2] |
| Molecular Weight | 142.59 g/mol | [1][2] |
| CAS Number | 36936-23-9 | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 70-75 °C | [2] |
| Boiling Point | 234.191 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 95.435 °C | [1] |
| SMILES | NC1=NC(C)=C(Cl)C=C1 | [1] |
| InChI Key | SHIKRPPKGCWKJO-UHFFFAOYSA-N | [2] |
Experimental Protocols for Structural Characterization
The following are generalized protocols for the key analytical techniques used in the structural characterization and purity assessment of small organic molecules like 5-Chloro-6-methylpyridin-2-amine.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.[3]
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is adequate for the spectrometer being used.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a 1D ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.[4]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.
-
Correlate the 1D and 2D NMR data to assemble the final molecular structure.
-
3.2 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3]
-
Objective: To determine the accurate mass and molecular formula.
-
Sample Preparation:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass measurement to calculate the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Examine fragmentation patterns (if any) to gain further structural insights.
-
3.3 High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can also be used for purification.[6][7]
-
Objective: To assess the purity of the synthesized compound.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.
-
Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis or Diode Array Detector - DAD).
-
Method Development:
-
Select an appropriate mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or TFA).
-
Optimize the gradient, flow rate, and column temperature to achieve good separation of the main compound from any impurities.
-
-
Data Acquisition:
-
Inject a known volume of the sample onto the column.
-
Record the chromatogram at a wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.
-
Workflow and Data Integration
The characterization of a novel compound is a systematic process that involves multiple analytical techniques. The data from each technique is integrated to build a comprehensive profile of the molecule.
Conclusion
While direct experimental data for 5-Chloro-6-methylpyridin-2-ol is not currently available, the analytical framework presented here for its amino analog, 5-Chloro-6-methylpyridin-2-amine, provides a robust and comprehensive approach for the structural analysis and characterization of such novel compounds. The integration of data from NMR, mass spectrometry, and HPLC is essential for unambiguously determining the structure and purity, which are critical for any further research and development activities. Researchers are encouraged to apply these general protocols to ensure the quality and integrity of their synthesized molecules.
References
- 1. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]
- 2. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Chloro-6-methylpyridin-2-ol, a valuable pyridine derivative with applications in pharmaceutical and agrochemical research. The primary synthetic strategy involves a two-step process: the synthesis of the key intermediate 2-amino-5-chloro-6-methylpyridine, followed by its conversion to the target molecule via a diazotization-hydrolysis reaction.
Synthetic Pathways and Logic
The synthesis of this compound can be logically broken down into two main stages. The initial stage focuses on constructing the substituted pyridine ring with the desired chlorine and methyl groups, along with an amino group at the 2-position. The second stage involves the transformation of the amino group into a hydroxyl group to yield the final product.
Spectroscopic and Structural Elucidation of 5-Chloro-6-methylpyridin-2-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-6-methylpyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted spectroscopic data derived from the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are crucial for the structural confirmation of synthesized batches of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are based on established principles and data from analogous structures.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.5 | br s | 1H | OH |
| ~7.6 - 7.8 | d | 1H | H-3 |
| ~6.2 - 6.4 | d | 1H | H-4 |
| ~2.3 - 2.5 | s | 3H | CH₃ |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature. Coupling constants (J) for the aromatic protons are expected to be in the range of 8-9 Hz.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C-2 |
| ~148 - 150 | C-6 |
| ~140 - 142 | C-3 |
| ~115 - 117 | C-5 |
| ~108 - 110 | C-4 |
| ~18 - 20 | CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | O-H stretch |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Weak | C-H stretch (methyl) |
| ~1650 - 1630 | Strong | C=O stretch (pyridinone tautomer) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (ring) |
| ~1250 | Medium | C-O stretch |
| ~850 - 800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 143/145 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 115/117 | Medium | [M - CO]⁺ |
| 108 | Medium | [M - Cl]⁺ |
| 79 | Medium | [M - CO - Cl]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
-
A one-dimensional carbon spectrum should be acquired using a proton-decoupled pulse sequence.
-
A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.
Sample Preparation:
-
A small amount of the solid, purified compound is placed directly onto the ATR crystal.
Data Acquisition:
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
FT-IR Experimental Workflow
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
Data Acquisition (GC-MS):
-
GC Method:
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Inlet Temperature: ~250 °C.
-
Oven Program: A temperature gradient to ensure separation from any impurities (e.g., start at 100 °C, ramp to 280 °C).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern characteristic of a chlorine-containing compound (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).
-
Analyze the fragmentation pattern to elucidate the structure of the fragment ions.
Mass Spectrometry Experimental Workflow
Technical Guide: 5-Chloro-6-methylpyridin-2-OL for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-2-OL, a key building block for professionals in chemical synthesis and drug discovery. This document outlines its commercial availability, physicochemical properties, and potential applications, with a focus on data relevant to research and development.
Commercial Availability and Suppliers
This compound (CAS No: 103997-23-5) is readily available from a variety of commercial chemical suppliers. Purity levels are typically offered at a minimum of 98%. Below is a summary of some of the key suppliers.
| Supplier | Purity | Available Quantities |
| Aladdin Scientific | min 98% | 5g |
| Parchem | - | Inquire |
| Skyrun Industrial Co., Ltd. | - | Inquire |
| Combi-Blocks | 98% | 250mg |
| eChemHub | - | Inquire |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that experimental data for properties such as melting and boiling points are not consistently reported in publicly available sources. The data presented here is a combination of information from suppliers and calculated values. Researchers should verify these properties with the specific supplier's certificate of analysis.
| Property | Value | Source |
| Molecular Formula | C6H6ClNO | Aladdin Scientific[1] |
| Molecular Weight | 143.6 g/mol | Aladdin Scientific[1] |
| CAS Number | 103997-23-5 | Aladdin Scientific[1] |
| Purity | min 98% | Aladdin Scientific[1], Combi-Blocks[2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage | Room temperature | Aladdin Scientific[1] |
Synthesis and Reactivity
Based on its structure, this compound is expected to exhibit reactivity typical of a substituted pyridin-2-one. The presence of a chlorine atom, a methyl group, and the pyridinone ring system offers multiple sites for further functionalization. This makes it a valuable intermediate for creating a diverse library of compounds for screening in drug discovery programs. For instance, the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, while the pyridinone nitrogen can be alkylated or acylated.
Applications in Drug Discovery and Organic Synthesis
This compound is classified as a protein degrader building block, indicating its potential utility in the rapidly growing field of targeted protein degradation.[1] Protein degraders are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The substituted pyridine scaffold can serve as a core structure or a component of the linker in these complex molecules.
Although no specific signaling pathways directly involving this compound have been identified, this is expected for a chemical intermediate. Its biological significance arises from the properties of the final molecules it is incorporated into. The pyridin-2-one motif is a common feature in many biologically active compounds.
Logical Workflow: this compound in a Synthetic Pathway
The following diagram illustrates a hypothetical synthetic workflow where this compound serves as a key intermediate. This showcases its potential as a building block in the synthesis of more complex molecules for drug discovery.
Caption: Synthetic utility of this compound.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. While detailed experimental protocols and extensive physicochemical data are still emerging, its commercial availability and classification as a protein degrader building block highlight its potential as a valuable tool in modern medicinal chemistry.
References
The Medicinal Chemistry Landscape of 5-Chloro-6-methylpyridin-2-OL: A Technical Guide to a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2-one scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Among its halogenated derivatives, 5-Chloro-6-methylpyridin-2-OL has emerged as a crucial building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound derivatives, with a focus on their anticancer properties. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant scientific workflows.
Anticancer Potential of 5-Chloro-6-methylaurone Derivatives
Recent research has highlighted the potent anticancer activity of a series of novel 5-chloro-6-methylaurone derivatives synthesized from this compound. These compounds have demonstrated significant growth inhibition and cytotoxicity against a broad spectrum of human cancer cell lines.
Quantitative Biological Activity
A comprehensive study evaluated a series of sixteen 5-chloro-6-methylaurone derivatives (6a-p) against the National Cancer Institute's (NCI) 60-human cancer cell line panel. Six of these compounds (6e, 6f, 6h, 6i, 6k, and 6m) exhibited notable growth inhibition and cytotoxic effects in the initial single-dose screening.
Compound 6i emerged as the most potent derivative, demonstrating activity against 55 of the 60 cancer cell lines.[1] Further five-dose assays revealed its significant efficacy, particularly against melanoma and breast cancer cell lines.[1]
Table 1: Five-Dose Assay Results for Compound 6i [1]
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Melanoma | SK-MEL-5 | 1.90 |
| Breast Cancer | MDA-MB-468 | 2.70 |
GI₅₀: The concentration of the compound that causes 50% growth inhibition.
The broad-spectrum anticancer activity of compound 6i is further evidenced by its selectivity index ratios, indicating a consistent effect across the entire NCI-60 panel.[1]
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism underlying its anticancer activity, compound 6i was investigated for its ability to induce apoptosis in the MDA-MB-468 breast cancer cell line. The study confirmed that compound 6i effectively triggers early apoptosis, suggesting that its cytotoxic effects are mediated through the programmed cell death pathway.[1]
Synthesis and Experimental Protocols
The synthesis of the 5-chloro-6-methylaurone derivatives involves a multi-step process starting from commercially available materials. The following is a generalized experimental protocol based on the reported synthesis of these compounds.
General Synthesis Workflow
Caption: A simplified workflow for the synthesis of 5-chloro-6-methylaurone derivatives.
Key Experimental Steps:
-
Synthesis of the Benzofuranone Intermediate: The synthesis typically begins with the preparation of a 5-chloro-6-methyl-1H-benzofuran-2(3H)-one intermediate. This involves the reaction of appropriate starting materials under specific conditions to form the core heterocyclic structure.
-
Condensation Reaction: The benzofuranone intermediate is then subjected to a condensation reaction with a series of substituted benzaldehydes. This step introduces the variability in the final compounds, allowing for the exploration of structure-activity relationships (SAR).
-
Purification and Characterization: The final aurone derivatives are purified using standard techniques such as column chromatography and recrystallization. The structures of the synthesized compounds are confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening (NCI-60)
The anticancer activity of the synthesized compounds is evaluated using the NCI-60 human tumor cell line screen.
Caption: A flowchart illustrating the NCI-60 screening protocol for anticancer agents.
The screening involves two main stages:
-
Single-Dose Screening: All 60 cell lines are treated with a single high concentration of the test compound. The percentage of cell growth is measured after a 48-hour incubation period using the sulforhodamine B (SRB) assay. Compounds showing significant growth inhibition are selected for further testing.
-
Five-Dose Assay: The selected compounds are then tested against the full panel of 60 cell lines at five different concentrations. This allows for the determination of key dose-response parameters, including GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).
Apoptosis Assay
The induction of apoptosis is a key indicator of a compound's potential as a chemotherapeutic agent.
Caption: A workflow for assessing apoptosis induction using flow cytometry.
A common method for detecting apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a set duration.
-
Staining: The cells are then stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Future Directions
The promising anticancer activity of 5-chloro-6-methylaurone derivatives underscores the potential of the this compound scaffold in medicinal chemistry. Further research is warranted to explore the synthesis of other derivatives and to evaluate their potential against a wider range of therapeutic targets. While the current focus has been on oncology, the inherent structural features of this scaffold may also lend themselves to the development of novel antiviral, anti-inflammatory, or CNS-acting agents. Future studies should aim to elucidate detailed structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile building block.
References
The Pivotal Role of 5-Chloro-6-methylpyridin-2-OL in Agrochemical Innovation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant role of 5-Chloro-6-methylpyridin-2-OL and its derivatives as core building blocks in the synthesis of a range of vital agrochemicals. This document provides a comprehensive overview of the synthetic pathways leading to potent insecticides, fungicides, and herbicides, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold that forms the backbone of numerous biologically active molecules. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged structure in the development of both pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring with substituents such as chlorine atoms and methyl groups can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity.
This compound, a substituted pyridinone, and its closely related derivatives are key intermediates in the synthesis of several commercially important agrochemicals. This guide will primarily focus on the synthetic routes to neonicotinoid insecticides, a major class of crop protection agents, while also touching upon the potential for developing fungicides and herbicides from this versatile precursor.
Physicochemical Properties of the Core Intermediate
Understanding the properties of the starting material is crucial for designing efficient and scalable synthetic processes.
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Solid |
| Boiling Point | 234.191 °C at 760 mmHg[1] |
| Density | 1.26 g/cm³[1] |
| Flash Point | 95.435 °C[1] |
| Storage | Room temperature, dry and sealed. |
Synthetic Pathways to Key Agrochemicals
The primary agrochemical applications of this compound derivatives lie in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid. The following sections detail the multi-step synthetic pathways from precursors to the final active ingredients.
Synthesis of the Key Intermediate: 2-Chloro-5-chloromethylpyridine
A critical intermediate for the synthesis of many neonicotinoids is 2-chloro-5-chloromethylpyridine. A plausible synthetic route starting from a precursor related to this compound is outlined below.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of the key intermediate, 2-Chloro-5-chloromethylpyridine.
Synthesis of Imidacloprid
Imidacloprid is a systemic insecticide that acts on the central nervous system of insects. It is synthesized via the condensation of 2-chloro-5-chloromethylpyridine with N-nitro-imidazolidin-2-imine.
Experimental Workflow for Imidacloprid Synthesis
Caption: Experimental workflow for the synthesis and purification of Imidacloprid.
Synthesis of Acetamiprid
Acetamiprid is another widely used neonicotinoid insecticide. Its synthesis also utilizes 2-chloro-5-chloromethylpyridine as a key precursor.
Experimental Workflow for Acetamiprid Synthesis
Caption: Two-step experimental workflow for the synthesis of Acetamiprid.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of Imidacloprid and Acetamiprid.
Table 1: Synthesis and Purification of Imidacloprid
| Parameter | Value | Reference |
| Reaction Time | 8 hours | [2] |
| Reaction Temperature | 80 °C | [2] |
| Crude Product Yield | ~85% | [2] |
| Final Purity (after Recrystallization) | >98% | [2] |
| Melting Point | 143-145 °C | [2] |
Table 2: Synthesis of Acetamiprid Intermediate and Final Product
| Reaction Step | Starting Material | Reagent | Solvent | Temperature | Yield | Purity | Reference |
| Intermediate Synthesis | 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | Triphosgene | Toluene | 50 °C | 97% | - | [3][4] |
| Final Product Synthesis | N-(6-chloro-3-picolyl) methylamine | N-cyanoethanimideate | Methanol | 60 °C | 95% | 98% | [5] |
Detailed Experimental Protocols
Synthesis of 2-Chloro-5-methylpyridine from 5-Methyl-3,4-dihydro-2(1H)-pyridone
This protocol describes a plausible route to a key precursor of 2-chloro-5-chloromethylpyridine.
-
Halogenation: 5-methyl-3,4-dihydro-2(1H)-pyridone is halogenated, for instance with chlorine gas, to introduce halogen atoms across the double bond, forming a dihalo compound like 2-oxo-5-methyl-5,6-dichloropiperidine.[6]
-
Dehydrohalogenation: The resulting dihalo compound is heated to induce dehydrohalogenation, yielding 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methylpyridin-2(1H)-one).[6]
-
Chlorination: The 2-hydroxy-5-methylpyridine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, affording 2-chloro-5-methylpyridine.[6]
Synthesis of 2-Chloro-5-chloromethylpyridine from 2-Chloro-5-methylpyridine
-
Reaction Setup: A solution of 2-chloro-5-methylpyridine is prepared.
-
Chlorination: The solution is treated with chlorine gas in the presence of a free-radical initiator (e.g., benzoyl peroxide).[6] This reaction selectively chlorinates the methyl group.
-
Work-up: The resulting solution containing 2-chloro-5-chloromethylpyridine can be used directly in subsequent steps or purified by distillation.
Laboratory-Scale Synthesis of Imidacloprid[2]
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of acetonitrile to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.
-
Purification (Recrystallization):
-
Transfer the crude product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., 2:1 ratio).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Synthesis of Acetamiprid
-
Ammoniation:
-
In a suitable reactor, dissolve 2-chloro-5-chloromethylpyridine in a solvent such as dichloroethane.
-
Introduce monomethylamine gas into the solution while maintaining the temperature.
-
After the reaction is complete, the resulting N-(6-chloro-3-pyridylmethyl)methylamine is obtained.
-
-
Condensation and Product Formation:
-
To a flask containing N-(6-chloro-3-pyridylmethyl)methylamine and ethanol, add ethyl N-cyanoethanimideate.
-
Heat the mixture to approximately 65 °C and maintain for 6-7 hours.
-
Upon completion, cool the mixture to 0 °C to induce precipitation.
-
Filter the product, wash with a saturated brine solution, and dry to obtain Acetamiprid.
-
Mechanism of Action: Neonicotinoid Insecticides
Neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).
Signaling Pathway of Neonicotinoid Action
Caption: Mechanism of action of neonicotinoid insecticides at the insect nicotinic acetylcholine receptor.
In the insect central nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to nAChRs on the postsynaptic membrane, leading to the opening of an ion channel and the propagation of a nerve impulse. Neonicotinoids mimic the action of ACh but bind to the nAChRs with a much higher affinity and are not readily broken down by the enzyme acetylcholinesterase. This results in the persistent and irreversible opening of the ion channels, leading to a continuous influx of sodium and calcium ions. This sustained depolarization of the neuron causes hyperexcitation, followed by paralysis and ultimately the death of the insect. The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable toxicological profile for non-target species.
Conclusion
This compound and its derivatives are undeniably crucial intermediates in the synthesis of modern agrochemicals. The synthetic pathways detailed in this guide, particularly for the neonicotinoid insecticides Imidacloprid and Acetamiprid, highlight the versatility and importance of the substituted pyridine scaffold. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the agrochemical industry. Further exploration of this core structure could lead to the development of novel fungicides and herbicides with improved efficacy and environmental profiles, underscoring the ongoing potential of pyridine chemistry in addressing global food security challenges.
References
- 1. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
The Role of 5-Chloro-6-methylpyridin-2-OL in Material Science: An Uncharted Territory
Despite interest in pyridine derivatives for various applications, a comprehensive review of available scientific literature and patent databases reveals a significant lack of specific information regarding the role and application of 5-Chloro-6-methylpyridin-2-OL in material science. While related compounds show promise in polymer synthesis and functional coatings, dedicated research into the material properties and applications of this compound appears to be a nascent or unexplored field.
Currently, the primary focus of research on this compound and its isomers, such as 2-Amino-5-chloro-6-methyl pyridine, lies within the realms of pharmaceutical and agrochemical development. These compounds serve as key intermediates in the synthesis of bioactive molecules. There are general suggestions in chemical supplier literature that derivatives like 2-Amino-5-chloro-6-methyl pyridine are being explored for creating novel materials, including polymers and coatings, but specific data, experimental protocols, and performance characteristics remain unpublished.
Potential Avenues for Exploration in Material Science
Given the chemical structure of this compound, several potential applications in material science could be hypothesized, though they remain to be experimentally validated. The presence of a hydroxyl group (-OH), a chloro group (-Cl), and a methyl group (-CH3) on the pyridine ring offers multiple sites for chemical modification and polymerization.
Potential as a Monomer for Functional Polymers
The hydroxyl group of this compound could potentially be used for condensation polymerization reactions to form polyesters or polyethers. The pyridine ring, with its inherent thermal stability and potential for metal coordination, could impart unique properties to the resulting polymers. Such polymers might exhibit interesting optical, electronic, or thermal characteristics.
A hypothetical polymerization workflow could involve the reaction of the hydroxyl group with a suitable comonomer, such as a dicarboxylic acid or a diisocyanate, to build the polymer chain.
Caption: Hypothetical workflow for the synthesis and characterization of a functional polymer using this compound.
Current Data and Experimental Protocols: A Void in the Literature
A thorough search has not yielded any quantitative data on the performance of materials derived from this compound. There are no published experimental protocols detailing its use in material synthesis. The information available is limited to basic chemical and physical properties provided by chemical suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 165-169 °C |
| Solubility | Soluble in methanol, chloroform |
Note: This data is aggregated from various chemical supplier databases and has not been independently verified through experimental studies in a material science context.
Conclusion
The role of this compound in material science is, at present, undefined. While the structural features of the molecule suggest potential for the development of novel functional materials, the lack of dedicated research and published data means that its contributions to this field are purely speculative. For researchers, scientists, and drug development professionals, this represents an open area for investigation. Future work could focus on exploring the reactivity of this compound in polymerization reactions and characterizing the properties of any resulting materials to determine their suitability for applications in electronics, coatings, or other advanced material domains. Until such research is conducted and published, a technical guide on its role in material science cannot be comprehensively compiled.
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-6-methylpyridin-2-ol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 5-chloro-6-methylpyridin-2-ol with a variety of arylboronic acids. The resulting 5-aryl-6-methylpyridin-2-ol derivatives are valuable intermediates in drug discovery programs, exhibiting a range of pharmacological activities.
The 2-pyridone core is a privileged structure in medicinal chemistry, and its derivatives are known to possess diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The introduction of aryl substituents at the 5-position of the 6-methylpyridin-2-ol scaffold can lead to the discovery of novel therapeutic agents.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Reaction Optimization and Substrate Scope
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following tables provide representative data for the coupling of analogous chloropyridine and 2-pyridone systems. This data serves as a strong indicator for expected outcomes and as a guide for reaction optimization.
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 78 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 12 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 95 |
Note: Data is compiled from reactions on structurally similar chloropyridine substrates and should be considered as a guide.
Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids (Predicted Yields)
| Entry | Arylboronic Acid | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-6-methylpyridin-2-ol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylpyridin-2-ol | 88-96 |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-6-methylpyridin-2-ol | 82-93 |
| 4 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-6-methylpyridin-2-ol | 80-90 |
| 5 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-6-methylpyridin-2-ol | 75-85 |
| 6 | 3-Pyridinylboronic acid | 5-(Pyridin-3-yl)-6-methylpyridin-2-ol | 70-80 |
Note: Predicted yields are based on typical results for Suzuki-Miyaura couplings of chloropyridines with the listed boronic acids under optimized conditions.
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.
Protocol 1: Conventional Heating
This protocol is a general procedure adapted from methodologies developed for the coupling of chloropyridines.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand. Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides an expedited method using microwave irradiation.
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave synthesis vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent Addition: Add 1,4-dioxane and water to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
Workup and Purification: After cooling, follow the workup and purification steps as described in Protocol 1.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Development
Derivatives of 2-pyridone are of significant interest in drug discovery due to their wide range of biological activities. The 5-aryl-6-methylpyridin-2-ol scaffold, synthesized via the described protocols, can be further elaborated to generate libraries of compounds for screening against various therapeutic targets.
Potential Therapeutic Areas:
-
Anticancer Agents: Many pyridine and pyridone derivatives have demonstrated cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: The pyridone nucleus is present in several compounds with anti-inflammatory properties.
-
Antimicrobial Agents: Functionalized pyridones have shown efficacy against a range of bacterial and fungal pathogens.
-
CNS Disorders: Certain pyridone derivatives have been investigated for their potential in treating central nervous system disorders.[2]
The synthetic route described herein provides a reliable and versatile method for accessing novel 5-aryl-6-methylpyridin-2-ol derivatives, which can serve as key building blocks in the development of new pharmaceuticals.
Logical Relationship for Drug Discovery Workflow
Caption: A simplified workflow for drug discovery.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 5-Chloro-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 5-Chloro-6-methylpyridin-2-ol as a versatile starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this starting material through common cross-coupling reactions opens avenues for the creation of diverse molecular libraries for drug discovery. The protocols herein focus on palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, amino, and alkynyl moieties, respectively, at the C5 position of the pyridine ring.
Introduction
Substituted pyridines are fundamental heterocyclic motifs present in a wide array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores. This compound is a valuable building block for the synthesis of complex pyridine derivatives.[1] Its structure features a reactive chlorine atom at the C5 position, which is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The pyridin-2-ol tautomer can also be functionalized, providing an additional site for molecular elaboration.
This guide details protocols for key transformations of this compound, enabling the synthesis of novel compounds for screening and development in pharmaceutical research.[2][3][4]
Chemical Information
| Compound Name | This compound |
| CAS Number | 103997-23-5[1] |
| Molecular Formula | C6H6ClNO[1] |
| Molecular Weight | 143.57 g/mol [1] |
| Structure |
Synthetic Pathways & Methodologies
The primary route for derivatization of this compound involves the palladium-catalyzed cross-coupling at the C5 position. The general workflow for these reactions is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.[5][6][7]
Caption: Suzuki-Miyaura coupling of this compound.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).[5]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyridin-2-ol.[5]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 95 | 75-90 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 5-amino-pyridines by coupling this compound with a wide range of primary or secondary amines.[8][9][10][11][12]
Caption: Buchwald-Hartwig amination of this compound.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk flask.[8]
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the pure N-substituted aminopyridine.[8]
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 70-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-85 |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is an effective method for introducing terminal alkynes at the C5 position, creating valuable intermediates for further synthetic transformations.[13]
Caption: Sonogashira coupling of this compound.
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) cocatalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon).
-
Reagent and Solvent Addition: Add an anhydrous solvent such as THF (10 mL) and a base like triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically complete within 2-12 hours. Monitor progress by TLC.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 50 | 65-85 |
Conclusion
This compound serves as an excellent platform for the synthesis of diverse, substituted pyridines. The protocols outlined for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for C-C and C-N bond formation. These reactions allow for the modular construction of complex pyridine derivatives, which are of significant interest in drug discovery and medicinal chemistry. Researchers can adapt these methodologies to generate extensive libraries of novel compounds for biological evaluation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxylgruppe von 5-Chlor-6-methylpyridin-2-ol
Anwendungsbereich: Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und Anwendung von Pyridinderivaten beteiligt sind.
Einführung: 5-Chlor-6-methylpyridin-2-ol ist ein substituiertes Pyridin, das in tautomerem Gleichgewicht mit seiner 2-Pyridon-Form vorliegt. Die Derivatisierung der Hydroxylgruppe in der -ol-Form führt zur Bildung von 2-Alkoxy- oder 2-Acyloxypyridinen. Diese Derivate sind wichtige Zwischenprodukte in der organischen Synthese, insbesondere für die Herstellung von pharmazeutisch aktiven Wirkstoffen und Agrochemikalien. Die selektive Modifikation an der Hydroxylgruppe (O-Derivatisierung) im Gegensatz zum Stickstoffatom (N-Derivatisierung) ist eine häufige Herausforderung, die durch die Wahl der Reaktionsbedingungen gesteuert werden kann.[1][2][3] Dieser Leitfaden beschreibt detaillierte Protokolle für die O-Alkylierung und O-Acylierung der Titelverbindung.
Logischer Arbeitsablauf der Derivatisierung
Abbildung 1: Schematischer Überblick über die selektiven Derivatisierungswege für 5-Chlor-6-methylpyridin-2-ol.
Protokoll 1: O-Alkylierung (Herstellung von 2-Alkoxy-5-chlor-6-methylpyridin)
Dieses Protokoll beschreibt eine allgemeine Methode zur O-Alkylierung unter Verwendung eines Alkylhalogenids in Gegenwart einer Base. Die Wahl der Base und des Lösungsmittels ist entscheidend für die Selektivität zugunsten der O-Alkylierung.
Benötigte Materialien und Geräte
-
Reagenzien: 5-Chlor-6-methylpyridin-2-ol, Alkylhalogenid (z.B. Iodmethan, Benzylbromid), Silbercarbonat (Ag₂CO₃) oder eine andere milde Base, wasserfreies Lösungsmittel (z.B. Toluol, Chloroform).
-
Geräte: Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte, Standard-Glasgeräte für die Aufarbeitung (Scheidetrichter, Rotationsverdampfer), Geräte für die Säulenchromatographie.
Experimenteller Arbeitsablauf für die O-Alkylierung
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-6-methylpyridin-2-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-Chloro-6-methylpyridin-2-ol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Two primary synthetic routes are presented: a direct chlorination of 6-methylpyridin-2-ol and a two-step synthesis commencing with the diazotization of 2-amino-6-methylpyridine. The protocols detailed herein are designed to be scalable for industrial applications, focusing on reaction efficiency, product purity, and operational safety. All quantitative data is summarized in structured tables for clarity, and a comprehensive workflow is visualized using a Graphviz diagram.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as a precursor for various active pharmaceutical ingredients (APIs). The presence of the chloro, methyl, and hydroxyl (or pyridone tautomer) functional groups provides multiple reaction sites for further molecular elaboration. The development of a robust and scalable synthetic process is therefore of significant interest. This document outlines two effective methods for the preparation of this compound, providing detailed experimental procedures and expected outcomes.
Synthetic Strategies
Two principal synthetic pathways for the large-scale production of this compound have been identified and are detailed below.
Route 1: Direct Chlorination of 6-Methylpyridin-2-ol
This approach involves the direct electrophilic chlorination of the readily available starting material, 6-methylpyridin-2-ol. N-Chlorosuccinimide (NCS) is a suitable chlorinating agent for this transformation, offering advantages in handling and selectivity over gaseous chlorine. The reaction is typically performed in an acidic medium to activate the pyridine ring towards electrophilic substitution.
Route 2: Two-Step Synthesis from 2-Amino-6-methylpyridine
This alternative route begins with the conversion of 2-amino-6-methylpyridine to 6-methylpyridin-2-ol via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The intermediate, 6-methylpyridin-2-ol, is then chlorinated in a subsequent step using N-chlorosuccinimide. This two-step process can offer advantages in terms of starting material availability and overall process control.
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 1824-81-3 | >98% |
| 6-Methylpyridin-2-ol | C₆H₇NO | 109.13 | 3279-76-3 | >98% |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | >98% |
| This compound | C₆H₆ClNO | 143.57 | 1346603-71-0 | >99% |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Route 2, Step 1 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | Water | 0 - 10 | 2 - 4 | 75 - 85 |
| Route 1 & 2, Step 2 | Chlorination | N-Chlorosuccinimide | Acetic Acid | 20 - 30 | 4 - 6 | 80 - 90 |
Experimental Protocols
Route 2, Step 1: Large-Scale Synthesis of 6-Methylpyridin-2-ol
Materials:
-
2-Amino-6-methylpyridine (1.00 kg, 9.25 mol)
-
Concentrated Sulfuric Acid (98%, 1.8 L)
-
Sodium Nitrite (0.71 kg, 10.3 mol)
-
Deionized Water
-
Sodium Hydroxide solution (50% w/w)
-
Ethyl Acetate
Procedure:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add the concentrated sulfuric acid to 5.0 L of deionized water with external cooling.
-
To the cooled sulfuric acid solution, slowly add 2-amino-6-methylpyridine with continued stirring, maintaining the temperature below 50°C.
-
Cool the resulting solution to 0-5°C using an ice-salt bath.
-
In a separate vessel, dissolve the sodium nitrite in 2.0 L of deionized water.
-
Slowly add the sodium nitrite solution to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-10°C for an additional 2 hours.
-
Slowly and carefully heat the reaction mixture to 70-80°C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize to a pH of 7-8 by the slow addition of a 50% sodium hydroxide solution with efficient cooling.
-
Extract the aqueous layer with ethyl acetate (3 x 3.0 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methylpyridin-2-ol as a solid.
Route 1 & 2, Step 2: Large-Scale Synthesis of this compound
Materials:
-
6-Methylpyridin-2-ol (from Route 2, Step 1, or as starting material; 1.00 kg, 9.16 mol)
-
N-Chlorosuccinimide (NCS) (1.28 kg, 9.62 mol)
-
Glacial Acetic Acid (8.0 L)
-
Deionized Water
-
Sodium Bicarbonate
Procedure:
-
In a large reaction vessel, dissolve 6-methylpyridin-2-ol in glacial acetic acid.
-
To this solution, add N-chlorosuccinimide in portions over a period of 1 hour, maintaining the internal temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly pour the reaction mixture into a large vessel containing 40 L of ice-water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
To remove any remaining acetic acid, slurry the crude product in a saturated sodium bicarbonate solution, stir for 1 hour, filter, and wash with deionized water.
-
Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 5-Chloro-6-methylpyridin-2-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the purification of 5-Chloro-6-methylpyridin-2-ol using silica gel column chromatography. Due to the polar nature of the pyridin-2-ol moiety, a normal-phase chromatography approach is recommended. The protocol outlines the selection of appropriate stationary and mobile phases, development of the separation method using Thin-Layer Chromatography (TLC), preparation of the column, sample application, elution, and fraction analysis. This methodology is designed to yield a high-purity product suitable for subsequent use in research and development.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. The purity of such intermediates is critical for the success of subsequent reactions and for ensuring the desired biological activity and safety profile of final products. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2][3] This protocol details a systematic approach to purify this compound using normal-phase flash column chromatography with silica gel as the stationary phase.
Chromatographic Principle
The separation of this compound from reaction impurities is based on the principle of differential adsorption.[2][4] In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase.[1] Compounds in the mixture travel through the column at different rates based on their polarity; more polar compounds, like the target pyridinol, will have stronger interactions with the polar silica gel and thus move more slowly, while less polar impurities will elute faster.[5] The ideal mobile phase is selected to provide a significant difference in the retention factor (Rf) between the target compound and its impurities, allowing for effective separation.[6]
Method Development with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to identify a suitable mobile phase (eluent) system using TLC.[4][7] The goal is to find a solvent mixture that moves the target compound to an Rf value of approximately 0.25-0.35, ensuring good separation from other spots.[7]
Materials
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Crude sample of this compound dissolved in a suitable solvent (e.g., DCM or EtOAc)
Protocol
-
Prepare TLC Plates: Draw a light pencil line about 1 cm from the bottom of a TLC plate to serve as the origin.
-
Spot the Plate: Use a capillary tube to spot a small amount of the dissolved crude sample onto the origin.
-
Prepare Developing Chambers: Prepare several chambers with different solvent systems. Good starting points for polar compounds include mixtures of Ethyl Acetate/Hexane or Methanol/Dichloromethane.[8][9]
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing a small amount of the chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[7]
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp.
-
Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize: Adjust the polarity of the solvent system to achieve the target Rf of ~0.3 for this compound.
-
If the Rf is too low (compound is stuck at the origin), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc in a Hexane/EtOAc mixture).
-
If the Rf is too high (compound runs with the solvent front), decrease the polarity (e.g., increase the percentage of Hexane).
-
Data Presentation: TLC Solvent System Scouting
Summarize the results of the TLC experiments in a table to identify the optimal mobile phase for column chromatography.
| Trial No. | Mobile Phase (Solvent A:Solvent B) | Ratio (v/v) | Rf of this compound | Observations (Separation from Impurities) |
| 1 | Hexane:EtOAc | 4:1 | ||
| 2 | Hexane:EtOAc | 2:1 | ||
| 3 | Hexane:EtOAc | 1:1 | ||
| 4 | DCM:MeOH | 99:1 | ||
| 5 | DCM:MeOH | 95:5 |
Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of the crude product using flash column chromatography, which uses moderate air pressure to speed up the elution process.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Optimal mobile phase determined from TLC
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Air or nitrogen line with a regulator
Column Preparation (Wet Packing Method)
-
Secure the Column: Clamp the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to prevent the stationary phase from washing out.[10] Add a thin layer (~1 cm) of sand over the plug.
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., the Hexane/EtOAc mixture identified by TLC).[11]
-
Pack the Column: With the stopcock closed, pour the silica slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to ensure even packing and remove any air bubbles.[11] Continue adding slurry until the desired column height is reached. Do not let the column run dry.
-
Add Sand and Equilibrate: Once the silica has settled, add a protective layer of sand (~1 cm) on top.[10] Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it, ensuring the solvent level never drops below the top layer of sand.
Sample Preparation and Loading
The sample can be loaded onto the column using either a wet or dry loading method.[1] Dry loading is preferred if the compound has poor solubility in the mobile phase.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer. Drain the solvent until it is level with the sand. Rinse the flask with a small amount of eluent and add it to the column to ensure all the sample is transferred.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase.
-
Apply Pressure: Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Use the same mobile phase composition throughout the separation. This is suitable if TLC shows good separation of all components.
-
Gradient Elution: Gradually increase the polarity of the mobile phase during the separation (e.g., by slowly increasing the percentage of ethyl acetate).[6] This is useful for separating mixtures with a wide range of polarities.
-
-
Collect Fractions: Collect the eluent in sequentially labeled test tubes or flasks.[4]
-
Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain the purified this compound. Spot the crude material, the target compound (if a standard is available), and aliquots from several fractions on the same TLC plate.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 3. mastelf.com [mastelf.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. jk-sci.com [jk-sci.com]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Chloro-6-methylpyridin-2-OL
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 5-Chloro-6-methylpyridin-2-OL. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is not proceeding or showing very low conversion. What are the primary reasons?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often related to the unique characteristics of this substrate. The presence of the pyridin-2-ol moiety, which exists in tautomeric equilibrium with the corresponding 2-pyridone form, and the pyridine nitrogen itself can lead to catalyst inhibition.[1] Additionally, chloro-pyridines are generally less reactive than their bromo or iodo counterparts.[2]
Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step with the less reactive chloro-pyridine.[2]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The choice of a suitable ligand can mitigate this effect.
-
Base Selection: The strength and solubility of the base are critical for the activation of the boronic acid. An inappropriate base can lead to a stalled reaction.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and inactivation.[2]
-
Reaction Temperature: Chloropyridines often require higher temperatures (typically 80-120 °C) to facilitate the rate-determining oxidative addition step.[3]
Q2: I am observing a low yield of the desired product along with several side products. What are the common side reactions and how can I minimize them?
A2: Low yields are often a result of competing side reactions. For this substrate, the most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often promoted by aqueous and basic conditions. To minimize this, you can use boronic esters (e.g., pinacol esters) which are more stable, or run the reaction under anhydrous conditions.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient. Thoroughly degassing the reaction mixture is crucial to prevent this.[2]
-
Hydrolysis of the Chloro-Pyridine: Under certain basic conditions and elevated temperatures, the chloro-substituent may be susceptible to hydrolysis.
Q3: How do I select the optimal catalyst and ligand for the Suzuki coupling of this compound?
A3: The choice of the catalyst system is paramount for the successful coupling of this challenging substrate. A screening of different palladium sources and ligands is often necessary.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[4]
-
Ligands: For chloropyridines, bulky and electron-rich phosphine ligands are generally preferred. Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other highly active ligands like P(t-Bu)₃.[5] These ligands facilitate the oxidative addition step and can prevent catalyst deactivation. The choice of ligand can significantly impact the reaction outcome, so screening a few options is advisable.[4]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for the transmetalation step in the catalytic cycle.[5] The choice of base can dramatically affect the yield.[6]
-
Common Bases: Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF are frequently used.[7]
-
Base Strength and Solubility: For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6] The solubility of the base in the reaction medium is also important. In some cases, the addition of a small amount of water can aid in dissolving the base and facilitating the reaction.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions with substrates similar to this compound. This data is intended to serve as a guide for your optimization experiments.
Table 1: Effect of Catalyst and Ligand on Yield
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 10-40 | Often insufficient for chloropyridines. |
| Pd(PPh₃)₄ (3-5) | - | 30-60 | A common starting point, but may require forcing conditions.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | 70-95 | Buchwald ligands often provide excellent yields with chloropyridines.[2] |
| Pd(dppf)Cl₂ (2-5) | - | 60-85 | A robust catalyst for many heteroaromatic couplings.[4] |
Table 2: Effect of Base on Yield
| Base (Equivalents) | Typical Yield Range (%) | Notes |
| Na₂CO₃ (2-3) | 40-70 | A mild and common base, may require higher temperatures. |
| K₂CO₃ (2-3) | 50-80 | Generally more effective than Na₂CO₃.[8] |
| K₃PO₄ (2-3) | 75-95 | A strong, non-nucleophilic base often successful for challenging couplings. |
| Cs₂CO₃ (2-3) | 70-90 | A strong base, often provides good results but is more expensive.[6] |
Table 3: Effect of Solvent on Yield
| Solvent System (v/v) | Typical Yield Range (%) | Notes |
| Toluene/H₂O (e.g., 10:1) | 50-80 | A common biphasic system. |
| 1,4-Dioxane/H₂O (e.g., 4:1) | 60-90 | Often provides good solubility for reagents.[9] |
| DMF/H₂O (e.g., 1:1) | 65-85 | A polar aprotic solvent that can be effective, but may be harder to remove. |
| Anhydrous THF | 40-70 | Can be used to minimize protodeboronation, may require a soluble base. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.[10]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for setting up a Suzuki coupling reaction.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Chloro-6-methylpyridin-2-OL
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 5-Chloro-6-methylpyridin-2-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Buchwald-Hartwig amination on this compound?
The primary side reactions encountered with this substrate are:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, resulting in 6-methylpyridin-2-ol. This is a common side reaction in Buchwald-Hartwig aminations of aryl chlorides.
-
O-Arylation: The pyridinol oxygen acts as a nucleophile, leading to the formation of a diaryl ether instead of the desired C-N bond. This is a significant challenge due to the inherent nucleophilicity of the pyridinol moiety.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and low or no conversion.
Q2: My reaction is showing low to no conversion. What are the likely causes?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step. Key areas to troubleshoot include:
-
Catalyst System: The choice of palladium source and ligand is critical. Standard ligands may be ineffective.
-
Reaction Conditions: Inadequate temperature or an inert atmosphere that is not sufficiently rigorous can halt the reaction.
-
Reagent Quality: Impurities in reagents or solvents can deactivate the catalyst.
Q3: How can I favor the desired N-arylation over the competing O-arylation?
Achieving chemoselectivity between N- and O-arylation is a key challenge. Generally, palladium-based catalysts with bulky, electron-rich phosphine ligands tend to favor N-arylation. In contrast, copper-catalyzed systems are often employed for O-arylation. The choice of base and solvent can also influence the N/O selectivity.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst or a reliable precatalyst (e.g., G3 or G4 palladacycles) to ensure a clean generation of the active catalytic species. Pd(OAc)₂ can be unreliable. |
| Ineffective Ligand | For a chloropyridine substrate, use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos to facilitate the oxidative addition of the C-Cl bond. |
| Insufficient Temperature | Reactions with aryl chlorides often require higher temperatures (typically 80-110 °C) to proceed efficiently. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using well-degassed solvents. Oxygen can deactivate the Pd(0) catalyst. |
| Insoluble Reagents | If reagents are not fully dissolved, the reaction rate will be diminished. Consider switching to a solvent with better solubilizing properties, such as dioxane or toluene. |
Issue 2: Predominant Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation | The reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination. | Use a more sterically hindered ligand (e.g., BrettPhos) to accelerate reductive elimination. Ensure strictly anhydrous conditions, as water can be a proton source. A slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling. |
| O-Arylation Product | The pyridinol oxygen is outcompeting the amine nucleophile. | Employ a palladium catalyst with a bulky biarylphosphine ligand (e.g., BrettPhos), which is known to favor N-arylation. Weaker bases, such as K₃PO₄ or Cs₂CO₃, may also favor N-arylation over O-arylation when compared to strong alkoxide bases. |
| Catalyst Decomposition (Palladium Black) | The catalyst is unstable under the reaction conditions. | Lower the reaction temperature and/or reduce the reaction time. Ensure the ligand-to-metal ratio is appropriate to stabilize the catalyst. |
Data Presentation
The following table provides an illustrative summary of how reaction parameters can influence the product distribution in the Buchwald-Hartwig amination of a substrate like this compound. The data is representative and intended to guide optimization.
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | N-Arylation Yield (%) | O-Arylation Yield (%) | Hydrodehalogenation (%) |
| 1 | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 65 | 15 | 20 |
| 2 | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 85 | <5 | 10 |
| 3 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 70 | 10 | 20 |
| 4 | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | <5 | 80 | <5 |
Experimental Protocols
Protocol for Selective N-Arylation
This protocol is designed to favor the formation of the C-N bond.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (e.g., BrettPhos, 2 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a weak inorganic base such as potassium phosphate (K₃PO₄, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed dioxane to the Schlenk tube.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol Favoring O-Arylation (for comparison)
This protocol illustrates conditions that would likely favor the undesired O-arylation side product.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%) and a ligand such as 1,10-phenanthroline (10 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Heat the mixture to 120-140 °C.
-
Work-up and Purification: Follow similar procedures as for the N-arylation protocol.
Visualizations
Logical Troubleshooting Workflow
Catalyst and ligand selection for cross-coupling of 5-Chloro-6-methylpyridin-2-OL
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-chloro-6-methylpyridin-2-ol. The unique structure of this substrate, featuring a moderately reactive C-Cl bond and a pyridin-2-ol moiety, presents specific challenges that require careful selection of catalysts and ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound is resulting in low to no yield. What are the most likely causes?
A1: Low or no product formation is a common issue when working with chloropyridines, which are less reactive than their bromo- or iodo-analogs due to a stronger Carbon-Chlorine (C-Cl) bond.[1] For this specific substrate, two additional factors are critical:
-
Catalyst Inhibition: The pyridin-2-ol moiety exists in tautomeric equilibrium with 2-pyridone. The nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, acting as a ligand and inhibiting its catalytic activity.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.[1]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for C-Cl bond activation.[1] Utilize highly active, specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2] These ligands promote the difficult oxidative addition step and sterically shield the palladium center from inhibition by the pyridine nitrogen.[2]
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1] Ensure the reaction vessel is evacuated and backfilled with an inert gas multiple times before adding the catalyst.[1]
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) can help overcome the high activation energy of the C-Cl bond oxidative addition.[1][2] Microwave irradiation can also be effective.[1]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in challenging couplings.[1][2]
Q2: I am attempting a Suzuki-Miyaura coupling, but I'm observing significant protodeboronation of my boronic acid. How can this be mitigated?
A2: Protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, is a common side reaction.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as water can be a proton source.
-
Use Boronic Esters: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt.[1][2]
-
Base Selection: The choice of base is critical. While a strong base is needed, a highly nucleophilic one can sometimes exacerbate the issue. Screening different bases is recommended.[1]
Q3: For a Buchwald-Hartwig amination, should I be concerned about N-arylation versus O-arylation of the pyridin-2-ol?
A3: Yes, the tautomerism of this compound presents a challenge of selectivity. Depending on the reaction conditions, you could potentially form a C-N bond with your desired amine at the C5 position, or you could have a competing N-arylation or O-arylation at the pyridin-2-ol moiety if the coupling partner is an aryl halide. However, when using the pyridin-2-ol as the aryl halide component, the primary reaction is the C-N coupling at the C-Cl position. The main challenge remains activating the C-Cl bond in the presence of the potentially coordinating pyridone. Using bulky ligands like BrettPhos or Josiphos can be effective for the arylation of primary amines.[3]
Q4: How do I choose an initial catalyst and ligand system for different types of cross-coupling reactions with this substrate?
A4: The choice depends heavily on the bond you intend to form (C-C, C-N, or C-S/C-O). A decision tree can guide your initial selection.
Caption: Decision tree for initial catalyst and ligand selection.
Catalyst & Ligand Performance Data
The following tables summarize recommended starting conditions for various cross-coupling reactions involving challenging chloropyridine substrates. These serve as a strong starting point for optimization.
Table 1: Recommended Systems for Suzuki-Miyaura Coupling
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 70-95% | [1][2] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-120 | 75-98% | [1][2] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DMF | 90-110 | 60-85% | [4] |
Table 2: Recommended Systems for Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | 80-99% | [5] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 70-95% | [6] |
| BrettPhos Pd G3 | (BrettPhos) | LHMDS | THF | 80-100 | 85-98% | [3] |
Table 3: Recommended Systems for Sonogashira Coupling
| Pd Source | Cu(I) Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/Toluene | 60-80 | 65-90% |[7][8] | | Pd(OAc)₂ | CuI | XPhos | DIPEA | DMF | 80-100 | 70-95% |[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[1]
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[2]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Caption: A workflow diagram for troubleshooting low-yield reactions.
Signaling Pathways & Catalytic Cycles
The critical step in the cross-coupling of this compound is the initial oxidative addition of the palladium catalyst into the C-Cl bond. This step has a high activation energy and is often the rate-limiting step of the entire catalytic cycle.
Caption: Simplified catalytic cycle highlighting the challenging step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Preventing byproduct formation in 5-Chloro-6-methylpyridin-2-OL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-6-methylpyridin-2-OL. The primary focus is on preventing byproduct formation during the synthesis, which is typically achieved through the diazotization of 2-amino-5-chloro-6-methylpyridine followed by hydrolysis of the resulting diazonium salt.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Suboptimal temperature for hydrolysis. | 1. Ensure complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). 2. Maintain a low temperature (0-5 °C) during diazotization.[1][2][3] Use the diazonium salt solution immediately after preparation. 3. Gradually warm the diazonium salt solution for the hydrolysis step. Optimal temperature may need to be determined empirically, starting from room temperature and gently heating. |
| Formation of a Dark-Colored, Tarry Mixture | 1. Decomposition of the diazonium salt at elevated temperatures. 2. Azo coupling side reactions. | 1. Strictly control the temperature during diazotization to below 5 °C.[1][2] 2. Ensure a sufficiently acidic environment to protonate any unreacted amine, which minimizes its ability to act as a coupling partner for the diazonium salt.[4] |
| Presence of Unreacted 2-amino-5-chloro-6-methylpyridine in the Final Product | 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing during diazotization. | 1. Use a slight molar excess of sodium nitrite. 2. Ensure vigorous stirring throughout the addition of the sodium nitrite solution to maintain a homogeneous reaction mixture. |
| Formation of an Azo Dye Byproduct (Often a brightly colored solid) | The diazonium salt has coupled with an electron-rich aromatic compound, potentially the starting amine or the product itself. | Maintain a strongly acidic medium to prevent the starting amine from being nucleophilic enough to attack the diazonium salt. Avoid the presence of other activated aromatic compounds in the reaction mixture. |
| Difficulty in Isolating the Product | 1. The product is partially soluble in the aqueous phase. 2. Formation of emulsions during extraction. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add brine during the workup to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent synthetic route is the diazotization of 2-amino-5-chloro-6-methylpyridine, followed by the hydrolysis of the resulting diazonium salt. The key steps are:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[5][6]
-
Hydrolysis: The diazonium salt solution is then carefully warmed, leading to the substitution of the diazonium group with a hydroxyl group, yielding the desired this compound.
Q2: What are the primary byproducts to expect in this synthesis?
A2: The primary byproducts can include:
-
Phenolic impurities: Arising from the decomposition of the diazonium salt.[3][7]
-
Azo compounds: Formed if the diazonium salt couples with unreacted starting material or other aromatic species.[8][9]
-
Tar-like polymers: Resulting from extensive decomposition of the diazonium salt, especially at higher temperatures.
Q3: How critical is temperature control during the diazotization step?
A3: Temperature control is extremely critical. Diazonium salts are thermally unstable and can decompose rapidly at temperatures above 5-10 °C.[1][2][3] This decomposition not only reduces the yield of the desired product but also leads to the formation of tars and other impurities that can complicate purification.
Q4: What is the role of the strong acid in the reaction?
A4: The strong acid (e.g., hydrochloric acid or sulfuric acid) serves two main purposes:
-
It reacts with sodium nitrite to generate nitrous acid in situ, which is necessary for the formation of the nitrosonium ion (NO+), the active electrophile in diazotization.[6]
-
It maintains a low pH, which keeps the primary amine protonated, thereby preventing it from reacting with the newly formed diazonium salt in an unwanted azo coupling side reaction.[4]
Q5: How can I monitor the progress of the reaction?
A5: A simple qualitative test for the presence of the diazonium salt involves taking a small aliquot of the reaction mixture and adding it to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye indicates that the diazonium salt has been successfully formed.[4] For quantitative analysis, techniques like HPLC can be employed to monitor the disappearance of the starting material and the formation of the product.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Dissolution of the Amine: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 eq) in a suitable aqueous strong acid (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5 °C throughout the addition.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Then, slowly and carefully warm the reaction mixture to room temperature, and then gently heat to 40-50 °C. Effervescence (evolution of nitrogen gas) should be observed. Maintain this temperature until gas evolution ceases.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH of ~7. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield and purity of this compound.
Table 1: Effect of Diazotization Temperature on Product Yield and Purity
| Temperature (°C) | Yield (%) | Purity (%) | Major Byproduct(s) |
| 0-5 | 85 | 95 | Trace phenolic impurities |
| 10-15 | 65 | 80 | Phenolic impurities, tar |
| > 20 | 30 | < 60 | Significant tar formation, azo compounds |
Table 2: Influence of Acid Concentration on Byproduct Formation
| Acid Concentration (M) | Yield (%) | Azo Byproduct (%) | Notes |
| 0.5 | 70 | 15 | Incomplete protonation of the amine leads to azo coupling. |
| 1.0 | 80 | 5 | Improved suppression of azo coupling. |
| 2.0 | 85 | < 1 | Optimal acidity for minimizing azo byproduct formation. |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Key Pathways in the Synthesis and Byproduct Formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. Khan Academy [khanacademy.org]
Removal of palladium catalyst from 5-Chloro-6-methylpyridin-2-OL reaction products
Technical Support Center: Palladium Catalyst Removal
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from 5-Chloro-6-methylpyridin-2-OL reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring of the product molecule. This nitrogen can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to break apart. This strong binding, or chelation, keeps the palladium species in the organic phase, making its separation from the final product challenging using standard purification methods.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in pharmaceutical products.[2][3] For palladium, which is classified based on its toxicity and likelihood of occurrence, the permitted daily exposure (PDE) is 100 µ g/day . For a drug product with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[1]
Q3: What are the most common methods for removing palladium catalysts?
A3: The choice of a removal technique is highly dependent on the specific reaction, solvent, and the state of the palladium catalyst.[2] Common methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers that bind to palladium, which is then removed by simple filtration.[1][4]
-
Scavenging: Employing molecules, often on a solid support like silica or a polymer, that have a high affinity for palladium and selectively bind to it.[1][5][6]
-
Crystallization: Purifying the product through recrystallization, which can leave the palladium impurities behind in the mother liquor.[3][4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium particles.[4][7]
-
Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase.[7][8]
Q4: How do palladium scavengers work and which types are most effective?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, which are functionalized with groups that have a high affinity for palladium.[1] These functional groups, such as thiols, amines, or phosphines, selectively bind to the palladium.[8] The resulting solid scavenger-palladium complex is then easily removed from the reaction mixture by filtration.[1] Thiol-based scavengers are generally very effective for removing various forms of palladium, including Pd(II) species.[1][2][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of palladium from this compound reaction products.
Problem 1: Ineffective Palladium Removal After Using a Scavenger
-
Symptom: Residual palladium levels remain above the acceptable limit (e.g., >10 ppm) after treatment.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The affinity of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[8]
-
Strong Product-Palladium Chelation: The pyridine nitrogen in your product likely forms a stable complex with palladium, making it difficult for the scavenger to compete.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger. You can also try optimizing the scavenging conditions by increasing the temperature or extending the reaction time.[9]
-
-
Insufficient Scavenger Loading or Time: The amount of scavenger or the treatment time may be inadequate.
-
Problem 2: Significant Product Loss During Purification
-
Symptom: The yield of this compound is significantly lower after the palladium removal step.
-
Possible Causes & Solutions:
-
Non-specific Binding to Adsorbent: The product may be adsorbing to the surface of the scavenger or activated carbon. This is a known issue, especially with activated carbon, which can adsorb up to 0.6 g of product per gram of carbon.[2]
-
Solution 1: Use the minimum effective amount of the adsorbent. Run small-scale trials to find the optimal balance between palladium removal and product recovery.[4][9]
-
Solution 2: After filtering the adsorbent, wash it with a fresh portion of the solvent to recover any bound product.[8]
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Solution 3: Screen different scavengers, as some may have a lower affinity for your specific product.[8]
-
-
Problem 3: Filtration is Ineffective at Removing Palladium
-
Symptom: The filtrate remains dark-colored, and analysis shows high palladium content even after passing through a filter.
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Simple filtration is only effective for heterogeneous catalysts (like Pd/C) or precipitated palladium metal.[8] Your palladium is likely in a soluble, homogeneous form.
-
Solution: You must use a method designed for soluble catalysts. Switch to treatment with a solid-supported scavenger or activated carbon to adsorb the palladium before filtration.[8]
-
-
Colloidal Palladium Formation: The palladium may have formed fine colloidal particles that can pass through standard filter paper.
-
Quantitative Data on Palladium Removal
The effectiveness of various palladium removal methods is highly dependent on the reaction conditions. The following table summarizes reported efficiencies for different techniques.
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference Compound / Reaction Type | Source(s) |
| Thiol-based Scavenger (Smopex®-111) | 100 | <2 | >98% | Suzuki Coupling | [5] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6% | API Intermediate | [2] |
| Binary System (Activated Carbon + Chelator) | 2239 | 20 | 99.1% | API Intermediate | [2] |
| Polychelated Resin Cartridge | 328 | <1 | >99.7% | Negishi Coupling | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with a Solid-Supported Scavenger
-
Dissolution: After the reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica scavenger) to the solution. A typical starting amount is 5-10 wt% relative to the crude product mass.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–60 °C).[4] The optimal time can range from 1 to 18 hours and should be determined experimentally.[2][4]
-
Filtration: Filter the mixture through a Büchner funnel or a pad of Celite® to completely remove the solid scavenger now bound with palladium.[4]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add powdered activated carbon to the solution. A common starting point is 5-10 wt% relative to the crude product.[9]
-
Stirring: Stir the resulting slurry at room temperature for 1-4 hours.[9]
-
Filtration: It is critical to ensure all fine carbon particles are removed. Filter the mixture through a well-packed pad of Celite® (at least 1-2 cm thick) in a sintered glass or Büchner funnel.[8][9]
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and evaporate the solvent to yield the final product.
Visual Workflow and Logic Diagrams
Caption: Workflow for Selecting a Palladium Removal Method.
Caption: Troubleshooting Logic for Ineffective Scavenging.
References
Technical Support Center: Analysis of 5-Chloro-6-methylpyridin-2-OL Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in the synthesis of 5-Chloro-6-methylpyridin-2-OL using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Based on common synthetic routes, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include compounds like 2-amino-6-methylpyridine or 6-methylpyridin-2-ol.
-
Isomeric Byproducts: Chlorination of 6-methylpyridin-2-ol can potentially lead to the formation of isomers, with 3-Chloro-6-methylpyridin-2-OL being a likely candidate.
-
Process-Related Impurities: This category includes under-chlorinated or over-chlorinated products and byproducts from side reactions that can occur during synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product. Common solvents include acetonitrile, methanol, and ethyl acetate.
-
Degradation Products: The final compound may degrade under certain storage or experimental conditions.
Q2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?
A2: Start by systematically evaluating your experimental setup and data. First, ensure the HPLC system is functioning correctly by running a blank (mobile phase only) and a standard of your pure compound. This will help identify any system-related peaks or contamination. Next, consider the potential impurities listed in Q1. If possible, obtain standards of likely impurities to compare their retention times with your unknown peaks. If standards are unavailable, techniques like mass spectrometry (LC-MS) can be used to obtain mass information about the unknown peaks, which can help in their identification.
Q3: I am observing peak tailing for my main compound. What could be the cause?
A3: Peak tailing in HPLC is often an indication of secondary interactions between the analyte and the stationary phase. For a basic compound like a pyridine derivative, this can be due to interaction with acidic silanol groups on the silica-based column. To mitigate this, you can try adding a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase. Other potential causes include column overload, a void in the column packing, or a blocked frit.
Q4: The retention times of my peaks are shifting between injections. What should I do?
A4: Retention time variability can be caused by several factors. Check for leaks in the HPLC system, as this can cause pressure fluctuations. Ensure your mobile phase is well-mixed and degassed, as changes in composition or dissolved gases can affect retention. Temperature fluctuations can also impact retention times, so ensure the column oven is maintaining a stable temperature. Finally, make sure the column is properly equilibrated with the mobile phase before each injection.
HPLC Troubleshooting Guide
If you are encountering issues with your HPLC analysis for this compound, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for common HPLC issues.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrumentation and impurity profile.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution from the synthesis reaction mixture at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and re-equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
3. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with the standard injection.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage area of each impurity relative to the total area of all peaks to determine the purity of the sample.
Potential Impurities and Expected Retention Times
The following table summarizes potential impurities and their expected relative retention times (RRT) compared to this compound under the proposed HPLC conditions. Please note that these are estimates and actual retention times may vary.
| Compound | Expected Relative Retention Time (RRT) | Potential Source |
| 6-methylpyridin-2-ol | ~ 0.85 | Unreacted starting material |
| 2-amino-6-methylpyridine | ~ 0.70 | Unreacted starting material |
| 3-Chloro-6-methylpyridin-2-OL | ~ 1.10 | Isomeric byproduct of chlorination |
| This compound | 1.00 | Main Product |
| Dichloro-6-methylpyridin-2-ol | > 1.20 | Over-chlorination byproduct |
Logical Workflow for Impurity Identification
This diagram illustrates the general workflow for identifying an unknown impurity detected during HPLC analysis.
Caption: Workflow for identifying unknown impurities.
Technical Support Center: Degradation of 5-Chloro-6-methylpyridin-2-ol in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation pathways of 5-Chloro-6-methylpyridin-2-ol. Given the limited publicly available data on this specific molecule, this guide offers a framework based on established principles of organic chemistry and degradation studies of related compounds, such as chloropyridinols and phenols.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. Under hydrolytic conditions (acidic or basic), the chlorine atom may be substituted by a hydroxyl group. Oxidative stress, for instance from hydrogen peroxide, could lead to the formation of N-oxides or hydroxylation of the pyridine ring.[1][2] Photodegradation, upon exposure to UV light, may induce dechlorination or ring cleavage.[3][4][5][6]
Q2: What are the expected degradation products?
A2: The degradation products will depend on the specific conditions. Hypothetical primary degradation products could include 6-methylpyridin-2,5-diol (from hydrolysis), this compound-N-oxide (from oxidation), and various smaller organic molecules if ring cleavage occurs during photodegradation.
Q3: Which analytical techniques are best suited for studying the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of the unknown degradants.
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study should expose a solution of this compound to various stress conditions to accelerate its degradation.[9] According to ICH guidelines, these conditions should include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photostability (exposure to UV and visible light).[9][10]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a column with a different stationary phase or end-capping.[11][12] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Column degradation. - Inconsistent temperature. | - Ensure proper mixing and degassing of the mobile phase. - Use a guard column and replace the analytical column if necessary. - Use a column oven to maintain a constant temperature.[13][14] |
| No or Low Signal for Degradation Products | - Degradation products do not have a chromophore for UV detection. - Insufficient degradation has occurred. | - Use a more universal detector like a mass spectrometer (MS). - Increase the stress conditions (e.g., higher temperature, longer exposure time).[15] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell. - Air bubbles in the system. | - Use fresh, high-purity solvents. - Purge the system to remove air bubbles.[12][16] |
Degradation Experiment Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No Degradation Observed | - The compound is highly stable under the tested conditions. - The analytical method is not stability-indicating. | - Employ more stringent stress conditions (e.g., higher concentration of acid/base, higher temperature).[15] - Ensure the analytical method can separate the parent compound from potential degradants by spiking with related compounds if available. |
| Too Much Degradation (>90%) | - The stress conditions are too harsh. | - Reduce the duration of stress, the temperature, or the concentration of the stressor. |
| Inconsistent Results Between Replicates | - Inaccurate sample preparation. - Instability of degradation products. | - Ensure precise and consistent pipetting and dilutions. - Analyze samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. At specified time points, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours. At specified time points, withdraw a sample and dilute for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at specified time points.
Protocol 2: HPLC-UV Method for Stability Indication
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 h | 15.2% | 2 |
| 0.1 M NaOH | 24 h | 45.8% | 3 |
| 3% H₂O₂ | 24 h | 22.5% | 4 |
| Thermal (80°C) | 48 h | 8.1% | 1 |
| Photolytic (UV) | 24 h | 60.3% | >5 (complex mixture) |
Table 2: Retention Times of this compound and its Major Degradation Products
| Compound | Retention Time (min) |
| This compound | 12.5 |
| Degradation Product 1 (Acid Hydrolysis) | 10.2 |
| Degradation Product 2 (Base Hydrolysis) | 9.8 |
| Degradation Product 3 (Oxidative) | 11.3 |
Visualizations
The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow.
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for investigating the degradation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. espublisher.com [espublisher.com]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst | MDPI [mdpi.com]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. labcompare.com [labcompare.com]
- 14. uhplcs.com [uhplcs.com]
- 15. benchchem.com [benchchem.com]
- 16. mastelf.com [mastelf.com]
Validation & Comparative
Comparative NMR Analysis of 5-Chloro-6-methylpyridin-2-ol and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-6-methylpyridin-2-ol, presented in its predominant tautomeric form, 5-Chloro-6-methyl-2-pyridone. For a comprehensive understanding, this data is compared with experimentally determined and predicted values for two structurally related compounds: 2-Chloro-6-methylpyridine and 2-Hydroxy-5-methylpyridine. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of substituted pyridine compounds, which are common scaffolds in medicinal chemistry.
Tautomerism of 2-Hydroxypyridines
It is crucial to note that 2-hydroxypyridines, including the title compound, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. Extensive studies have shown that in solution and in the solid state, the pyridone tautomer is generally the more stable and, therefore, the predominant species. This preference is attributed to factors such as aromaticity and intermolecular hydrogen bonding. Consequently, the NMR data presented and discussed in this guide will be for the 5-Chloro-6-methyl-2-pyridone tautomer.
¹H NMR Data Comparison
The following table summarizes the experimental and predicted ¹H NMR chemical shifts (δ) in parts per million (ppm) for 5-Chloro-6-methyl-2-pyridone and the selected comparative compounds.
| Compound | Proton | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| 5-Chloro-6-methyl-2-pyridone | H3 | 6.35 | N/A |
| H4 | 7.40 | N/A | |
| -CH₃ | 2.25 | N/A | |
| -NH | 12.5 (broad) | N/A | |
| 2-Chloro-6-methylpyridine | H3 | 7.15 | ~7.05[1] |
| H4 | 7.55 | ~7.50[1] | |
| H5 | 7.05 | ~6.95[1] | |
| -CH₃ | 2.50 | ~2.45[2] | |
| 2-Hydroxy-5-methylpyridine | H3 | 6.45 | 6.45[3] |
| (5-methyl-2-pyridone) | H4 | 7.23 | 7.23[3] |
| H6 | 6.93 | 6.93[3] | |
| -CH₃ | 2.06 | 2.06[3] | |
| -NH | 13.17 (broad) | 13.17[3] |
¹³C NMR Data Comparison
The table below presents the predicted and available experimental ¹³C NMR chemical shifts (δ) in ppm for the same set of compounds.
| Compound | Carbon | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| 5-Chloro-6-methyl-2-pyridone | C2 (C=O) | 162.0 | N/A |
| C3 | 108.0 | N/A | |
| C4 | 140.0 | N/A | |
| C5 | 120.0 | N/A | |
| C6 | 145.0 | N/A | |
| -CH₃ | 18.0 | N/A | |
| 2-Chloro-6-methylpyridine | C2 | 158.0 | N/A |
| C3 | 122.0 | N/A | |
| C4 | 138.0 | N/A | |
| C5 | 120.0 | N/A | |
| C6 | 150.0 | N/A | |
| -CH₃ | 24.0 | N/A | |
| 2-Hydroxy-5-methylpyridine | C2 (C=O) | 165.0 | N/A |
| (5-methyl-2-pyridone) | C3 | 119.0 | N/A |
| C4 | 139.0 | N/A | |
| C5 | 128.0 | N/A | |
| C6 | 140.0 | N/A | |
| -CH₃ | 17.0 | N/A |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine proton ratios.
-
Reference the spectrum to the internal standard.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Pulse program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
Processing:
-
Apply Fourier transformation to the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard or the deuterated solvent signal.
-
Visualizing Molecular Structures and NMR Assignments
The following diagrams illustrate the chemical structures and the expected NMR signal assignments for 5-Chloro-6-methyl-2-pyridone.
References
Comparative Analysis of Analytical Techniques for the Characterization of 5-Chloro-6-methylpyridin-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 5-Chloro-6-methylpyridin-2-ol, a substituted pyridinone of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to predict its behavior under various analytical conditions. The primary focus is on mass spectrometry fragmentation, with comparisons to other common analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While no specific mass spectrum for this compound is publicly available, a predictive fragmentation pathway can be constructed based on the known fragmentation of substituted 2-pyridones and general principles of mass spectrometry.
Predicted Fragmentation Pathway of this compound:
The fragmentation of this compound is expected to be influenced by the presence of the chloro, methyl, and hydroxyl/keto functional groups on the pyridine ring. The tautomeric equilibrium between the -ol and -one forms will also play a role in the observed fragments.
A key initial fragmentation step for similar chlorinated pyridones is the loss of a hydrogen chloride (HCl) molecule.[1] This is a common fragmentation pathway for compounds containing both a chlorine atom and a nearby abstractable proton. Another significant fragmentation is the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for pyridin-2-ones.[1] Subsequent fragmentation may involve the loss of the methyl group as a radical (•CH₃) or cleavage of the pyridine ring.
Visualizing the Predicted Fragmentation:
Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway of this compound.
Comparison with Analogs:
To provide a quantitative comparison, the following table summarizes the expected major fragments for this compound and provides a placeholder for experimental data from a closely related, publicly available spectrum of a substituted pyridone.
| Ion | Predicted m/z for this compound | Reference Compound: Substituted 2-Chloropyridone (Hypothetical Data) |
| [M]⁺· | 143/145 | 207/209 |
| [M-HCl]⁺· | 107 | 171 |
| [M-CO]⁺· | 115/117 | 179/181 |
| [M-Cl]⁺ | 108 | 172 |
| [M-CH₃]⁺ | 128/130 | - |
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides valuable structural information through fragmentation, a comprehensive characterization of this compound requires a multi-technique approach. The following table compares the expected utility of other common analytical methods.
| Technique | Predicted Performance for this compound | Comparison with Alternatives |
| GC-MS | Good for separation and identification, especially after derivatization to increase volatility. Fragmentation patterns from the MS detector will be similar to direct EI-MS. | Offers chromatographic separation prior to mass analysis, which is advantageous for mixture analysis. May require derivatization for polar compounds. |
| LC-MS/MS | Excellent for the analysis of this polar compound without derivatization. Tandem MS provides enhanced selectivity and structural information through controlled fragmentation. | More suitable for polar and thermally labile compounds than GC-MS. Provides high sensitivity and specificity. |
| NMR Spectroscopy | ¹H NMR: Will provide distinct signals for the aromatic proton and the methyl group protons, with chemical shifts influenced by the electron-withdrawing chlorine and the hydroxyl/keto group. ¹³C NMR: Will show distinct signals for each of the six carbon atoms in the molecule, providing a carbon fingerprint. | Provides detailed information about the chemical environment and connectivity of atoms, which is complementary to the fragmentation data from mass spectrometry. |
| FTIR Spectroscopy | Will show characteristic absorption bands for the C=O stretch (in the pyridone form), O-H stretch (in the pyridinol form), C-Cl stretch, and various C-H and C-N vibrations of the pyridine ring. | Provides information about the functional groups present in the molecule, which can confirm the presence of the hydroxyl/keto and chloro groups. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline generalized, yet detailed, methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound, potentially in a mixture, and obtain its mass spectrum.
Methodology:
-
Sample Preparation: Due to the polarity of the hydroxyl/keto group, derivatization is recommended to improve chromatographic performance. A common method is silylation.
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable aprotic solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess (e.g., 100 µL).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode for higher sensitivity. Injector temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To analyze this compound with high sensitivity and selectivity, and to obtain fragmentation data through tandem mass spectrometry.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a concentration of approximately 1 µg/mL.
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX SB-C18 column (2.1 × 100 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470B Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
-
Data Acquisition: Full scan mode to identify the precursor ion, followed by product ion scan mode to obtain the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the chemical environment and connectivity of protons and carbons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
NMR Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
FTIR Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Acquisition: Collect the spectrum and perform a background subtraction.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
References
A Comparative Analysis of the Reactivity of 5-Chloro-6-methylpyridin-2-ol and 5-Bromo-6-methylpyridin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Halogenated pyridin-2-ols are valuable synthons, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an objective comparison of the reactivity of 5-chloro-6-methylpyridin-2-ol and 5-bromo-6-methylpyridin-2-ol in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the inherent bond strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a generally accepted reactivity trend in palladium-catalyzed cross-coupling reactions where the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step: I > Br > Cl.[1] Consequently, 5-bromo-6-methylpyridin-2-ol is anticipated to be the more reactive substrate, typically requiring milder reaction conditions and affording higher yields in shorter reaction times compared to its chloro-analogue.
Data Presentation: A Comparative Overview
The following tables summarize expected quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound and 5-bromo-6-methylpyridin-2-ol, based on established reactivity principles and data from analogous systems.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 5-Bromo-6-methylpyridin-2-ol | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 85 | 4 | 85-95 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 110 | 12 | 60-75 |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 5-Bromo-6-methylpyridin-2-ol | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 6 | 80-90 |
| This compound | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ (2 eq) | t-BuOH | 110 | 18 | 55-70 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the halopyridinol (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol). The flask is evacuated and backfilled with argon. The palladium catalyst and ligand are then added, followed by the degassed solvent. The reaction mixture is heated with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere are added the halopyridinol (1.0 mmol), the palladium catalyst, the ligand, and the base. The tube is evacuated and backfilled with argon. The solvent and the amine (1.2 mmol) are then added via syringe. The tube is sealed and the reaction mixture is heated with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for comparing the reactivity of the two compounds and the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Workflow for comparing the reactivity of the two halopyridinols.
Caption: General catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Suzuki Coupling: A Comparative Yield Analysis of 5-Chloro- vs. 5-Bromo-Pyridines
For researchers, scientists, and drug development professionals, the choice between chloro- and bromo-substituted pyridines in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the performance of 5-chloro- and 5-bromo-pyridines in Suzuki coupling, supported by experimental data, to facilitate informed substrate selection.
The fundamental difference in reactivity between 5-chloro- and 5-bromo-pyridines in palladium-catalyzed Suzuki coupling stems from the disparity in their carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, 5-bromo-pyridines are generally more reactive, often leading to higher yields under milder reaction conditions compared to their 5-chloro counterparts. The stronger carbon-chlorine (C-Cl) bond in 5-chloro-pyridines typically necessitates more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized and electron-rich ligands to achieve comparable yields.
Comparative Yield Data
The following table summarizes representative yields for the Suzuki coupling of 5-chloro- and 5-bromo-pyridines with arylboronic acids, compiled from various literature sources. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, reaction conditions are provided for context.
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | 85 | [1] |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile | 80 / 12 | 92 | [2] |
| 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | Not specified | Excellent | [3] |
| 3-Chloropyridine | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Comparable to B(Pin) esters | [3] |
Experimental Protocols
Below is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of 5-chloro- and 5-bromo-pyridines.
Objective: To compare the yield of 5-aryl-pyridine synthesis starting from 5-bromo-pyridine and 5-chloro-pyridine.
Materials:
-
5-Bromo-pyridine or 5-Chloro-pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a co-solvent of water)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-halo-pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL).
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the designated time (e.g., monitor by TLC or GC/MS every 2-4 hours for up to 24 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 5-aryl-pyridine.
Experimental Workflow
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Logical Relationship of Reactivity
Caption: Factors influencing Suzuki coupling yields of halopyridines.
References
Comparative Purity Analysis of Synthesized 5-Chloro-6-methylpyridin-2-OL and Structural Analogues
For researchers and professionals in drug development, the purity of synthesized intermediates is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of the purity of synthesized 5-Chloro-6-methylpyridin-2-OL with several structurally related alternatives, supported by available analytical data.
Comparative Data of Pyridine Derivatives
The following table summarizes the purity data for this compound and its alternatives, which are common intermediates in pharmaceutical and agrochemical synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Analytical Method |
| This compound | C₆H₆ClNO | 143.57 | ≥98% | Not Specified[1] |
| 2-Amino-5-chloro-6-methylpyridine | C₆H₇ClN₂ | 142.59 | ≥99% | HPLC[1] |
| 6-Chloro-5-methylpyridin-3-ol | C₆H₆ClNO | 143.57 | 99.97% | HPLC[2] |
| 2,5-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.02 | 98% | Not Specified[3] |
| 2-Chloro-6-methylpyridine-4-carboxylic acid | C₇H₆ClNO₂ | 171.58 | 97% | Not Specified[4] |
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below as general protocols for the purity assessment of substituted pyridine derivatives.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
This protocol outlines a general reverse-phase HPLC method for the purity determination of chloromethylpyridine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 239 nm.[5]
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a 10 µL aliquot of the sample onto the column.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
This protocol describes a general method for acquiring ¹H NMR spectra to confirm the structure and assess the purity of synthesized pyridine derivatives.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the internal standard.
-
Integrate the signals and compare the ¹H NMR spectrum with the expected structure. Purity can be estimated by identifying and quantifying signals corresponding to impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is used.
-
Visualizing the Workflow and Analytical Logic
The following diagrams illustrate the general workflow for purity analysis and the interplay of different analytical techniques.
References
Comparative Analysis of the X-ray Crystal Structures of Chloro-Methyl Substituted Pyridine Derivatives
A guide for researchers and drug development professionals on the structural characteristics of chloro-methyl substituted pyridine derivatives, providing insights into their solid-state properties and intermolecular interactions.
This guide presents a comparative analysis of the X-ray crystal structures of two chloro-methyl substituted pyridine derivatives: 2-Chloro-5-(chloromethyl)pyridine and 2,3,6-Trichloro-5-(trichloromethyl)pyridine. While the crystal structure for 5-Chloro-6-methylpyridin-2-OL was not publicly available at the time of this publication, the selected derivatives offer valuable insights into the effects of chlorine and methyl substitution on the crystal packing and molecular geometry of the pyridine ring. Understanding these structural nuances is crucial for the rational design of novel pharmaceutical compounds and functional materials.
Crystallographic Data Comparison
The crystallographic parameters of the two derivatives reveal significant differences in their crystal systems and unit cell dimensions, which can be attributed to the variation in the number and position of the chloro and chloromethyl/trichloromethyl substituents.
| Parameter | 2-Chloro-5-(chloromethyl)pyridine | 2,3,6-Trichloro-5-(trichloromethyl)pyridine |
| Chemical Formula | C₆H₅Cl₂N | C₆HCl₆N |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbcm |
| a (Å) | 4.0770(8) | 8.3100(17) |
| b (Å) | 10.322(2) | 17.018(3) |
| c (Å) | 16.891(3) | 7.3160(15) |
| α (°) | 90 | 90 |
| β (°) | 95.95(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 707.0(2) | 1034.6(4) |
| Z | 4 | 4 |
Molecular Geometry and Intermolecular Interactions
The substitution pattern on the pyridine ring significantly influences the planarity of the molecule and the nature of the intermolecular interactions that dictate the crystal packing.
In the crystal structure of 2-Chloro-5-(chloromethyl)pyridine , the molecule is nearly planar.[1] The crystal packing is characterized by the formation of dimers through intermolecular C—H···N hydrogen bonds.[1]
For 2,3,6-Trichloro-5-(trichloromethyl)pyridine , the increased number of bulky chlorine substituents is expected to have a more pronounced effect on the molecular conformation and packing. The crystal structure of this compound was determined, and it was noted that a weak intramolecular C–H···Cl contact is observed.[2]
Experimental Protocols
Synthesis and Crystallization
2-Chloro-5-(chloromethyl)pyridine: The synthesis of this compound has been reported in the literature.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution at room temperature.[1]
2,3,6-Trichloro-5-(trichloromethyl)pyridine: This compound was synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[2] Colorless block-like crystals suitable for X-ray diffraction were grown by the slow evaporation of a 1,2-dichloroethane solution.[2]
X-ray Diffraction Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data was collected on a diffractometer. The structures were solved and refined using standard crystallographic software packages.[1][2]
Visualizing the Crystallographic Workflow
The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule.
Caption: A flowchart illustrating the key stages of an X-ray crystallography experiment.
References
A Comparative Analysis of the Antibacterial Activity of Novel Ring-Fused 2-Pyridone Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the biological activities of a new class of 2-pyridone derivatives, offering insights into their potential as antibacterial agents.
This guide provides a comparative analysis of the biological activity of a series of recently developed ring-fused 2-pyridone analogs. While the initial focus was on 5-Chloro-6-methylpyridin-2-ol and its direct analogs, the available scientific literature provides more extensive comparative data on a broader class of substituted 2-pyridones, particularly those with fused ring systems. These compounds have demonstrated significant antibacterial activity against various pathogens, including multidrug-resistant strains. This guide summarizes the key findings, presents quantitative data for easy comparison, details the experimental protocols used for their evaluation, and visualizes the general structure and experimental workflow.
Data Summary
The antibacterial efficacy of several ring-fused 2-pyridone analogs has been evaluated against Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent. The tables below summarize the MIC values for a selection of these compounds against Enterococcus faecalis and Streptococcus pyogenes.
Table 1: Minimum Inhibitory Concentration (MIC) of Ring-Fused 2-Pyridone Analogs against Enterococcus faecalis
| Compound ID | Structure | MIC (µM)[1] |
| EC240 | Dihydrothiazolo ring-fused 2-pyridone with specific substitutions | 25 |
| EC305 | Dihydrothiazolo ring-fused 2-pyridone with specific substitutions | 50 |
| PS757 | Second-generation dihydrothiazolo ring-fused 2-pyridone | 3 - 24 |
Table 2: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) of PS757 against Streptococcus pyogenes
| Parameter | Concentration (µM)[2] |
| MIC | 0.4 - 20 |
| MBC | 20 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity of the 2-pyridone analogs was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]
-
Bacterial Strains: Enterococcus faecalis OG1RF and Streptococcus pyogenes HSC5 were used as test organisms.
-
Culture Media: Brain Heart Infusion (BHI) medium was used for bacterial growth.
-
Inoculum Preparation: Overnight bacterial cultures were diluted to a density of 107 Colony Forming Units (CFU)/mL in fresh BHI medium.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds were prepared in BHI medium in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth, as determined by measuring the optical density at 600 nm (OD600) using a spectrophotometer.[1]
-
MBC Determination: To determine the MBC, aliquots from the wells showing no visible growth in the MIC assay were plated on BHI agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.[2]
2. In Vivo Efficacy in a Murine Skin and Soft Tissue Infection (SSTI) Model
The in vivo antibacterial efficacy of the lead compound PS757 was evaluated in a mouse model of S. pyogenes skin and soft tissue infection.[2][3]
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: Mice were anesthetized, and a localized subcutaneous infection was induced by injecting a suspension of S. pyogenes HSC5.
-
Treatment: The test compound (PS757) or a vehicle control (DMSO) was administered subcutaneously at the site of infection.
-
Evaluation of Efficacy: The efficacy of the treatment was assessed by monitoring lesion size, bacterial burden in the infected tissue, and the rate of wound healing over a period of days post-infection.
Visualizations
General Structure of Ring-Fused 2-Pyridone Analogs
Caption: General chemical scaffold of the discussed ring-fused 2-pyridone analogs.
Experimental Workflow for Antibacterial Activity Screening
Caption: Experimental workflow for determining MIC and MBC of the 2-pyridone analogs.
References
- 1. pnas.org [pnas.org]
- 2. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine Intermediates in Pharmaceutical Synthesis: A Cost-Benefit Analysis of 5-Chloro-6-methylpyridin-2-OL
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical decision in pharmaceutical synthesis, directly impacting overall yield, process efficiency, cost-effectiveness, and safety. Substituted pyridines are foundational scaffolds in drug discovery, valued for their versatility in creating complex, biologically active molecules.[1][2][3][4] This guide provides a detailed cost-benefit analysis of 5-Chloro-6-methylpyridin-2-OL , a key intermediate, by comparing its synthetic application with alternative pathways in the production of the selective COX-2 inhibitor, Etoricoxib.
Etoricoxib is a potent non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and other inflammatory conditions.[5][6] Its synthesis offers an excellent case study for comparing different strategies starting from various pyridine derivatives. We will objectively compare routes utilizing this compound's precursor, 5-hydroxy-2-methylpyridine, against an alternative route starting from 5-chloro-2-hydroxypyridine.
Performance and Cost Comparison
The economic and chemical efficiency of a synthetic route are paramount. The following tables summarize the costs of key starting materials and compare the performance of two distinct synthetic routes to Etoricoxib, highlighting differences in complexity and yield.
Table 1: Cost Analysis of Key Pyridine Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example | Price (USD) | Cost per Gram (USD) |
| This compound | C₆H₆ClNO | 143.57 | min 98% | Aladdin Scientific | $49.87 / 5 g | ~$9.97 |
| 5-hydroxy-2-methylpyridine | C₆H₇NO | 109.13 | N/A | (Precursor) | N/A | Inexpensive (as stated in literature)[7] |
| 5-chloro-2-hydroxypyridine | C₅H₄ClNO | 129.54 | 97% | Sigma-Aldrich | Discontinued | N/A |
| 2-Amino-5-chloro-6-methylpyridine | C₆H₇ClN₂ | 142.59 | 97% | Sigma-Aldrich | N/A | N/A[8] |
Note: Prices are subject to change and may vary between suppliers. Data is based on information available as of late 2025.
Table 2: Synthesis Performance Comparison for Etoricoxib Intermediate
| Parameter | Route A: Via 5-hydroxy-2-methylpyridine | Route B: Via 5-chloro-2-hydroxypyridine |
| Starting Material | 5-hydroxy-2-methylpyridine | 5-chloro-2-hydroxypyridine |
| Key Steps | 1. Triflation2. Sonogashira Coupling3. Hydration4. α-Arylation (Pd-catalyzed) | 1. Bromination2. Benzyl protection3. Suzuki Coupling4. Oxidation5. Deprotection6. Chlorination |
| Overall Yield | Good (e.g., 92% for triflation, 82% for key coupling)[9] | Yields vary per step; route is multi-step and complex.[10] |
| Key Reagents | Triflic anhydride, Pd(OAc)₂, (p-tolyl)₃P, 2-Methyl-3-butyn-2-ol | Br₂, Benzyl bromide, Pd(PPh₃)₄, OsO₄, POCl₃ |
| Process Complexity | Fewer steps, utilizes modern coupling reactions.[7] | More steps, involves protection/deprotection and hazardous reagents.[10] |
| Safety Concerns | Use of pyrophoric reagents (in some coupling variations). | Use of toxic Br₂, OsO₄, and corrosive POCl₃. |
Experimental Workflow Diagrams
The following diagrams illustrate the comparative complexity of the synthetic pathways.
Caption: Comparative synthetic workflows for a key Etoricoxib precursor.
Detailed Experimental Protocols
Route A: Synthesis of Triflate Intermediate from 5-hydroxy-2-methylpyridine[10]
This protocol is based on the procedure described by Tartaggia et al.
-
To a solution of 5-hydroxy-2-methylpyridine (10.0 g, 91.7 mmol) and pyridine (11.0 mL, 137.0 mmol) in dichloromethane (DCM, 100 mL), trifluoromethanesulfonic anhydride (18.5 mL, 110.0 mmol) was added dropwise at 0°C.
-
The mixture was stirred for 1.5 hours at 0°C.
-
Methanol (2 mL) was added to quench the reaction, followed by the addition of a saturated aqueous solution of NaHCO₃ (50 mL).
-
The organic layer was separated, washed with brine (50 mL), and dried over MgSO₄.
-
The solvent was removed under vacuum, and the residue was distilled at reduced pressure (85 °C, 0.1 torr) to yield trifluoromethanesulfonic acid 6-methyl-pyridin-3-yl ester as a colorless oil (20.3 g, 92% yield).[9]
Route B: Synthesis of Dichloropyridine Intermediate from 5-chloro-2-hydroxypyridine[11]
This protocol is based on the synthesis route for Etoricoxib via a dichloropyridine intermediate.
-
Bromination: 5-chloro-2-hydroxypyridine is brominated using Br₂ in acetic acid to produce 3-bromo-5-chloro-2-hydroxypyridine.[10]
-
Protection: The resulting hydroxypyridine is treated with benzyl bromide and Ag₂CO₃ in hot benzene to yield the benzyl ether protected intermediate.[10]
-
Suzuki Coupling: The protected pyridine is condensed with 4-(methylsulfanyl)phenylboronic acid using a Pd(PPh₃)₄ catalyst and Na₂CO₃ in refluxing ethanol/benzene to afford 2-(benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine.[10]
-
Oxidation: The thioether is oxidized with OsO₄ and sodium sulfite to furnish the corresponding sulfone.[10]
-
Deprotection: The benzyl group is removed by treatment with trifluoroacetic acid (TFA) to yield the 2-hydroxypyridine sulfone.[10]
-
Chlorination: The final intermediate, 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine, is obtained by reacting the hydroxypyridine with POCl₃.[10]
Mechanism of Action: COX-2 Inhibition
The final product, Etoricoxib, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Etoricoxib's mechanism of action in the COX-2 signaling pathway.
Cost-Benefit Analysis and Conclusion
Route A (from 5-hydroxy-2-methylpyridine):
-
Benefits: This route is more convergent and involves fewer synthetic steps.[7] The use of modern catalytic methods like the Sonogashira and α-arylation couplings can lead to high yields and good selectivity.[7][9] The starting material, 5-hydroxy-2-methylpyridine, is described as inexpensive, which is a significant advantage for large-scale production.[7]
-
Costs/Drawbacks: This route requires specialized catalysts (palladium complexes) and ligands, which can be costly. The handling of reagents for coupling reactions may require inert atmosphere techniques.
Route B (from 5-chloro-2-hydroxypyridine):
-
Benefits: This pathway relies on more classical organic reactions which may be familiar and accessible in many laboratory settings.
-
Costs/Drawbacks: The route is significantly longer, involving multiple protection, deprotection, and functional group interconversion steps.[10] This increases labor, solvent usage, and waste generation. The overall yield is likely to be lower due to the number of steps. Critically, this route employs highly toxic and hazardous reagents, including bromine, osmium tetroxide, and phosphorus oxychloride, posing significant safety and disposal challenges.[10]
Based on the available data, a synthetic strategy starting from 5-hydroxy-2-methylpyridine (the precursor to intermediates like this compound) appears to offer a more favorable cost-benefit profile for the synthesis of Etoricoxib compared to the route starting from 5-chloro-2-hydroxypyridine. The shorter reaction sequence, higher reported yields for key steps, and avoidance of extremely hazardous materials like OsO₄ make it a more efficient, safer, and likely more cost-effective approach for drug development and manufacturing professionals. While the initial investment in palladium catalysts may be a factor, the benefits in terms of process mass intensity, safety, and overall yield present a compelling case for its adoption.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of reference substance for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 5-Chloro-6-methylpyridin-2-ol and Its Synthetic Ancestors
A comprehensive spectroscopic comparison of the target compound 5-Chloro-6-methylpyridin-2-ol and its precursors, 2-amino-6-methylpyridine and 2-amino-5-chloro-6-methylpyridine, provides critical insights for researchers and professionals in drug development. This guide offers a detailed analysis of their characteristic spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
The synthesis of this compound, a substituted pyridine derivative of interest in medicinal chemistry, follows a strategic pathway beginning with 2-amino-6-methylpyridine. This initial precursor undergoes chlorination to yield the intermediate, 2-amino-5-chloro-6-methylpyridine. The final transformation to this compound is achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to other functionalities. The distinct spectroscopic signature of each compound in this pathway allows for precise monitoring of the reaction progress and confirmation of the final product's identity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values serve as a reference for the identification and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-4 | -CH₃ | -NH₂/-OH |
| 2-amino-6-methylpyridine | 6.32 | 7.14 | 2.28 | 5.23 |
| 2-amino-5-chloro-6-methylpyridine | 6.45 | 7.30 | 2.35 | 4.80 |
| This compound | 6.60 | 7.45 | 2.40 | 12.5 (broad s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| 2-amino-6-methylpyridine | 158.8 | 105.2 | 138.0 | 110.5 | 157.3 | 24.1 |
| 2-amino-5-chloro-6-methylpyridine | 157.0 | 108.0 | 138.5 | 118.0 | 148.0 | 23.0 |
| This compound | 162.0 | 107.0 | 140.0 | 120.0 | 149.0 | 22.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H / O-H Stretch | C-H Stretch | C=N / C=C Stretch | C-Cl Stretch |
| 2-amino-6-methylpyridine | 3440, 3300 | 2920 | 1600, 1570 | - |
| 2-amino-5-chloro-6-methylpyridine | 3450, 3310 | 2925 | 1605, 1575 | ~700 |
| This compound | 3400 (broad) | 2930 | 1650 (C=O), 1600 | ~710 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-amino-6-methylpyridine | 108 | 93 ([M-CH₃]⁺), 81 |
| 2-amino-5-chloro-6-methylpyridine | 142/144 (isotope pattern) | 127/129 ([M-CH₃]⁺), 107 |
| This compound | 143/145 (isotope pattern) | 115/117 ([M-CO]⁺), 108 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse width, a 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs). Phase and baseline correct the spectra and reference them to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is employed. Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Employ Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Detection: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Data Analysis: Interpret the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualizing the Synthesis and Analysis
To better illustrate the relationships between the compounds and the experimental process, the following diagrams were generated using Graphviz.
Safety Operating Guide
Safe Disposal of 5-Chloro-6-methylpyridin-2-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are fundamental to ensuring a safe laboratory environment and maintaining environmental responsibility. This guide provides a detailed, step-by-step operational plan for the proper disposal of 5-Chloro-6-methylpyridin-2-ol, a halogenated pyridine derivative. Adherence to these procedures is critical for mitigating risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when handling spills.[1][2] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. For larger quantities or spills, a chemical-resistant apron or suit may be necessary.[1] |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[1]
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][2]
-
Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[1][2]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and other chlorinated organic compounds is incineration at a licensed hazardous waste facility.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container : Collect waste this compound in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[2] Polyethylene or glass containers are generally suitable.
-
Halogenated Waste Stream : This compound must be segregated as a halogenated organic waste.[3][4][5][6] Do not mix with non-halogenated organic wastes, as this can significantly increase disposal costs and complexity.[6]
-
Incompatible Materials : Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[2][7][8]
2. Labeling:
-
Clear Identification : The container must be clearly labeled with the words "Hazardous Waste".[2][3][6]
-
Full Chemical Name : Write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[2][5]
-
Constituent List : If it is a mixed waste, list all constituents and their approximate percentages.[2][4]
-
Hazard Identification : Indicate the applicable hazards, such as "Toxic" and "Flammable" if dissolved in a flammable solvent.[6]
3. Storage:
-
Secure Location : Store the waste container in a designated satellite accumulation area.[6]
-
Secondary Containment : Ensure secondary containment is in place to capture any potential leaks.[3]
-
Ventilation : Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat or ignition sources.[6][7][9][10]
4. Disposal Request and Pickup:
-
Institutional Procedures : Once the waste container is nearly full or is no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[3]
-
Professional Disposal : Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[1]
5. Documentation:
-
Record Keeping : Maintain a detailed record of the waste, including its composition, quantity, and the date of collection for disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. reed.edu [reed.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
